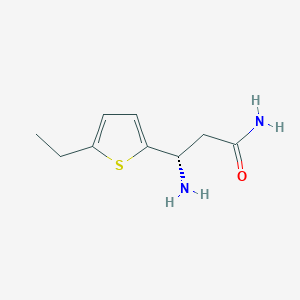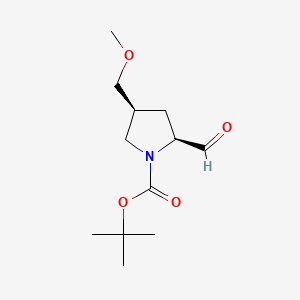![molecular formula C11H16FNO3 B13486736 2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine](/img/structure/B13486736.png)
2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine is a phenethylamine derivative. Phenethylamines are a class of compounds known for their diverse biological activities, including psychoactive and stimulant effects. This particular compound features a fluoromethoxy group and two methoxy groups attached to a phenyl ring, which is connected to an ethanamine chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route includes:
Nitration: The starting material, 3,5-dimethoxyaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Fluoromethoxylation: The amine group is protected, and the phenyl ring is fluoromethoxylated.
Deprotection: The protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and reduction steps, and employing automated systems for purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy and fluoromethoxy groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its psychoactive properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to altered neurotransmitter release and changes in brain activity, which can result in psychoactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethoxy-4-methylamphetamine (DOM): Another phenethylamine derivative with similar psychoactive properties.
2,5-Dimethoxy-4-iodoamphetamine (DOI): Known for its potent hallucinogenic effects.
2,5-Dimethoxy-4-bromoamphetamine (DOB): Similar structure but with a bromine atom instead of a fluoromethoxy group.
Uniqueness
2-[4-(Fluoromethoxy)-3,5-dimethoxyphenyl]ethan-1-amine is unique due to the presence of the fluoromethoxy group, which can influence its pharmacokinetics and receptor binding affinity. This makes it distinct from other phenethylamine derivatives and potentially offers different therapeutic and research applications.
Eigenschaften
Molekularformel |
C11H16FNO3 |
|---|---|
Molekulargewicht |
229.25 g/mol |
IUPAC-Name |
2-[4-(fluoromethoxy)-3,5-dimethoxyphenyl]ethanamine |
InChI |
InChI=1S/C11H16FNO3/c1-14-9-5-8(3-4-13)6-10(15-2)11(9)16-7-12/h5-6H,3-4,7,13H2,1-2H3 |
InChI-Schlüssel |
BGPVRPCCJOQBCZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OCF)OC)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



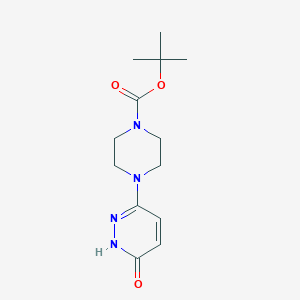
![3,8-Diazabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13486664.png)


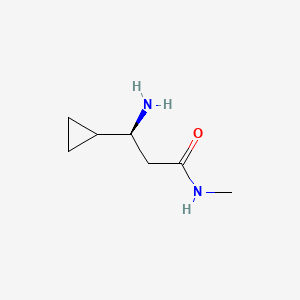
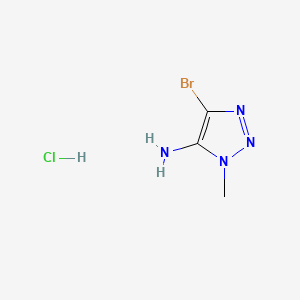
![4-{1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13486692.png)
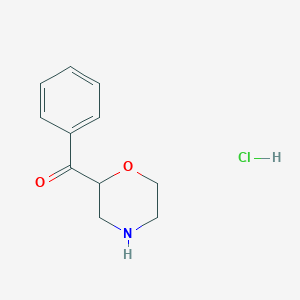
![5-[(3-Amino-1-methyl-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13486702.png)

